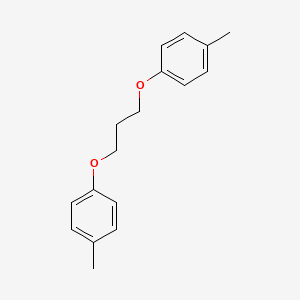

1,3-Di(4-methylphenoxy)propane

Description

1,3-Di(4-methylphenoxy)propane is an organic compound featuring a propane backbone with two para-methyl-substituted phenoxy groups attached at the 1 and 3 positions. It is structurally characterized by its ether linkages and aromatic substituents, which influence its physical, chemical, and functional properties.

Key applications include its use as a ligand in coordination chemistry (e.g., in zinc and cadmium complexes) and as a precursor for advanced materials. Its stability and aromatic substituents make it suitable for forming supramolecular structures through hydrogen bonding or π-π interactions .

Properties

CAS No. |

3722-64-3 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

1-methyl-4-[3-(4-methylphenoxy)propoxy]benzene |

InChI |

InChI=1S/C17H20O2/c1-14-4-8-16(9-5-14)18-12-3-13-19-17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 |

InChI Key |

JOZVRHRYHVUIME-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

1,3-Di(4-pyridyl)propane (bpp)

- Structure: Propane backbone with pyridyl groups instead of phenoxy groups.

- Applications : Acts as a neutral ligand in coordination polymers (e.g., [ZnClL₀.₅(bpp)]), forming 1D chains or 3D frameworks via metal coordination .

- Comparison: The pyridyl groups in bpp enable stronger metal-ligand coordination compared to the ether linkages in 1,3-di(4-methylphenoxy)propane. This difference impacts their utility in catalysis and fluorescence properties .

2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol

- Structure: Propane backbone with hydroxyl and para-methylphenoxy substituents.

- Properties: Higher polarity (hydrogen bond donors: 3, acceptors: 4) and lower hydrophobicity (XLogP3 = 0.3) compared to 1,3-di(4-methylphenoxy)propane, which lacks hydroxyl groups. This enhances solubility in polar solvents .

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol

- Structure : Methoxy substituents instead of methyl groups, with additional hydroxyl moieties.

- Safety: Classified as non-hazardous, contrasting with halogenated analogs like 1,3-dibromopropane, which is flammable and toxic .

Physicochemical and Functional Comparisons

Table 1: Key Properties of 1,3-Di(4-methylphenoxy)propane and Analogues

| Compound Name | Molecular Weight | Substituents | XLogP3 | Key Applications |

|---|---|---|---|---|

| 1,3-Di(4-methylphenoxy)propane | ~270 (estimated) | Para-methylphenoxy | ~3.5* | Coordination polymers, materials |

| 1,3-Di(4-pyridyl)propane (bpp) | 214.27 | Pyridyl | 1.2 | Fluorescent metal complexes |

| 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol | 226.27 | Hydroxyl, para-methylphenoxy | 0.3 | Pharmaceutical intermediates |

| 1,3-Dibromopropane | 217.89 | Bromine | 2.1 | Industrial alkylating agent |

*Estimated based on structural similarity to .

Key Observations :

- Hydrophobicity: The para-methylphenoxy groups in 1,3-di(4-methylphenoxy)propane confer moderate hydrophobicity (higher than diols but lower than brominated analogs). This property makes it suitable for organic solvents in synthesis .

- Reactivity : Ether linkages are less reactive than bromine (in 1,3-dibromopropane) or hydroxyl groups, limiting its use in nucleophilic reactions but enhancing stability in materials science .

- Safety: Unlike halogenated derivatives, methylphenoxy and methoxyphenyl analogs generally exhibit lower acute toxicity, though handling precautions (e.g., avoiding inhalation) are still advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.